molecular formula C15H14N4O B12584778 Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- CAS No. 647826-48-0

Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)-

Cat. No.: B12584778
CAS No.: 647826-48-0
M. Wt: 266.30 g/mol
InChI Key: OMBRTELPQGTSMF-UHFFFAOYSA-N
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Description

Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)-: is a complex organic compound with a unique structure that includes a pyrazine ring, a carboxamide group, and phenylethynyl and methylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazine derivative with an appropriate amine and a carboxylating agent.

    Addition of the Phenylethynyl Group: The phenylethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising candidate for further research.

Industry

In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmethacrylamide: Similar in structure but lacks the pyrazine ring and phenylethynyl group.

    N-Methyl-3-pyridinamine: Contains a pyridine ring instead of a pyrazine ring.

    N-Methyl-3-piperidinecarboxamide: Contains a piperidine ring instead of a pyrazine ring.

Uniqueness

Pyrazinecarboxamide, N-methyl-3-(methylamino)-6-(phenylethynyl)- is unique due to its combination of a pyrazine ring, carboxamide group, and phenylethynyl and methylamino substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

647826-48-0

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-methyl-3-(methylamino)-6-(2-phenylethynyl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H14N4O/c1-16-14-13(15(20)17-2)19-12(10-18-14)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3,(H,16,18)(H,17,20)

InChI Key

OMBRTELPQGTSMF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N=C1C(=O)NC)C#CC2=CC=CC=C2

Origin of Product

United States

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